molecular formula C6H4Cl2IN B12954479 2,6-Dichloro-4-iodo-3-methylpyridine

2,6-Dichloro-4-iodo-3-methylpyridine

Cat. No.: B12954479
M. Wt: 287.91 g/mol
InChI Key: CUNIUXIEQQQWGA-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-iodo-3-methylpyridine (CAS 1334589-76-2) is a high-purity halogenated pyridine derivative offered for research and development purposes. With a molecular formula of C 6 H 4 Cl 2 IN and a molecular weight of 287.91 g/mol , this compound serves as a versatile and valuable synthetic intermediate. Its structure features multiple reactive sites—the two chlorine atoms and one iodine atom—which allow for selective, sequential functionalization via metal-catalyzed cross-coupling reactions (such as Suzuki or Negishi coupling) and nucleophilic substitution reactions. This makes it a critical building block in medicinal chemistry for the synthesis of more complex, functionalized pyridine scaffolds, which are common pharmacophores in drug discovery . Researchers may also utilize this compound in agrochemical research to create novel active ingredients, similar to the application of related compounds like 2-Chloro-6-trichloromethylpyridine, which is a key advanced intermediate for fungicides . As a solid, it requires specific handling; similar iodopyridines are recommended to be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-4-iodo-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2IN/c1-3-4(9)2-5(7)10-6(3)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNIUXIEQQQWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1I)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformative Pathways of 2,6 Dichloro 4 Iodo 3 Methylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. In 2,6-dichloro-4-iodo-3-methylpyridine, the chlorine and iodine atoms at these activated positions are susceptible to displacement by various nucleophiles.

Substitutions Involving Chlorine Atoms

The chlorine atoms at the C2 and C6 positions are activated towards nucleophilic attack. Various nucleophiles can displace these chlorine atoms, although the reaction conditions and outcomes can be influenced by the nature of the nucleophile and the presence of the other substituents on the pyridine ring. In reactions involving similar compounds like 2,6-dichloro-4-trichloromethylpyridine, nucleophiles have been shown to displace the ring chlorine atoms as expected. rsc.org

The reactivity of the chlorine atoms is also influenced by the substituent at the 3-position. For 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic attack can be directed towards either the C2 or C6 position based on the electronic and steric properties of the 3-substituent and the solvent used. nih.gov For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the solvent can influence the regioselectivity, with less polar solvents favoring substitution at the 2-position and more polar, hydrogen-bond accepting solvents favoring the 6-position. nih.gov

Substitutions Involving Iodine Atoms

The carbon-iodine bond is generally weaker than the carbon-chlorine bond, making the iodine atom at the C4 position a more reactive leaving group in nucleophilic substitution reactions under certain conditions. However, in the context of SNAr reactions on electron-deficient rings, the reactivity is primarily dictated by the electronic activation of the position. Both the C2/C6 and C4 positions are electronically activated.

Stepwise elaboration of the closely related 2,6-dichloro-4-iodopyridine (B1314714) has been demonstrated to yield a number of 2,4,6-trisubstituted pyridines, indicating that selective substitution of the iodine atom is feasible. researchgate.net The greater polarizability and better leaving group ability of iodide can be exploited for selective functionalization at the C4 position before targeting the less reactive chloro substituents.

Regiochemical Control and Selectivity in Nucleophilic Aromatic Substitution

The regioselectivity of nucleophilic aromatic substitution on this compound is a critical aspect for its synthetic application. The outcome of the reaction depends on a delicate interplay of electronic and steric factors.

Electronic Effects: The pyridine nitrogen activates the C2, C4, and C6 positions towards nucleophilic attack by withdrawing electron density through inductive and resonance effects. In 2,6-dichloro-3-nitropyridine, the nitro group, being a strong electron-withdrawing group, further activates the ortho (C2) and para (C6) positions. libretexts.org While the inductive effect would make the C2 position more electron-deficient, the substitution pattern can lead to a kinetically controlled product. libretexts.org

Steric Effects: The methyl group at the C3 position introduces steric hindrance, which can influence the accessibility of the adjacent C2 and C4 positions to incoming nucleophiles. Bulky nucleophiles will preferentially attack the less sterically hindered position. For example, in 3-substituted 2,6-dichloropyridines, bulky 3-substituents can direct nucleophilic attack to the 6-position. nih.gov

Leaving Group Ability: The relative leaving group ability of the halogens (I > Br > Cl > F) also plays a role. However, in SNAr, the rate-determining step is often the initial nucleophilic attack, making the electronic activation of the carbon atom a more dominant factor.

Solvent Effects: The choice of solvent can significantly influence the regioselectivity. Studies on related 3-substituted 2,6-dichloropyridines have shown that the solvent's ability to act as a hydrogen-bond acceptor can switch the preferred site of substitution. nih.gov

Table 1: Factors Influencing Regioselectivity in Nucleophilic Aromatic Substitution
FactorInfluence on Regioselectivity
Electronic Effects The pyridine nitrogen activates the C2, C4, and C6 positions. Electron-withdrawing groups on the ring can further enhance this activation, with the specific position of the group directing the substitution. libretexts.org
Steric Hindrance Substituents adjacent to a potential reaction site can sterically hinder the approach of a nucleophile, favoring substitution at a less crowded position. nih.gov
Leaving Group While iodine is a better leaving group than chlorine, the electronic activation of the ring position is often the dominant factor in SNAr reactions.
Solvent The polarity and hydrogen-bonding properties of the solvent can alter the reaction pathway and the preferred position of nucleophilic attack. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for such transformations due to its multiple halogenated sites with differential reactivity.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate to form a carbon-carbon bond. nih.gov The differential reactivity of the C-I and C-Cl bonds in this compound allows for selective cross-coupling reactions. The C-I bond is significantly more reactive in the oxidative addition step to the palladium(0) catalyst compared to the C-Cl bonds. This selectivity enables the stepwise functionalization of the pyridine ring.

For instance, in the related 3,4,5-tribromo-2,6-dimethylpyridine, regioselective Suzuki-Miyaura cross-coupling has been observed, allowing for the controlled synthesis of mono-, di-, and tri-arylpyridine derivatives. A similar selective approach can be envisioned for this compound, where the initial Suzuki-Miyaura coupling would occur selectively at the C4 position. Subsequent, more forcing reaction conditions could then be employed to couple at the C2 and/or C6 positions.

Table 2: Hypothetical Stepwise Suzuki-Miyaura Coupling of this compound
StepReactantCatalyst/ConditionsProduct
1 Arylboronic acidPd(PPh₃)₄, base (e.g., Na₂CO₃), solvent (e.g., Toluene/EtOH/H₂O)2,6-Dichloro-4-aryl-3-methylpyridine
2 Second Arylboronic acidMore active Pd catalyst/ligand, stronger base, higher temperature2-Aryl-6-chloro-4-aryl-3-methylpyridine or 2,6-Diaryl-4-aryl-3-methylpyridine

Stille Coupling in Polyhalogenated Pyridine Systems

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide. Similar to the Suzuki-Miyaura coupling, the Stille reaction can be performed selectively on polyhalogenated pyridines due to the differences in the carbon-halogen bond reactivities. The general order of reactivity for the oxidative addition step is C-I > C-Br > C-OTf >> C-Cl.

This reactivity difference allows for selective coupling at the most reactive site. In the case of this compound, the initial Stille coupling would be expected to occur exclusively at the C4-iodo position. This provides a reliable method for introducing a specific substituent at the C4 position while leaving the two chloro substituents available for subsequent transformations.

Heck Reactions with Olefinic Partners

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, represents a potential pathway for the functionalization of this compound. In the context of polyhalogenated substrates, the reaction's selectivity is dictated by the relative reactivity of the carbon-halogen bonds. The established reactivity trend for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl. whiterose.ac.uk

For this compound, the Heck reaction is anticipated to occur exclusively at the C4 position due to the much greater reactivity of the C-I bond compared to the C-Cl bonds. This chemoselectivity allows for the introduction of a variety of olefinic substituents at the C4 position while preserving the chlorine atoms at C2 and C6 for subsequent transformations. The general mechanism proceeds via oxidative addition of the palladium(0) catalyst to the C-I bond, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst. youtube.com

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. youtube.com This reaction is particularly well-suited for the selective functionalization of this compound.

Research on similarly structured polyhalopyridines demonstrates that the Sonogashira reaction proceeds with high regioselectivity. researchgate.net The coupling occurs preferentially at the most labile carbon-halogen bond, which in this case is the C-I bond at the C4 position. This allows for the synthesis of 4-alkynyl-2,6-dichloro-3-methylpyridine derivatives in high yields. The choice of catalyst and ligands can be crucial; for instance, catalysts like Pd(PPh₃)₄ are commonly used and have been shown to favor alkynylation at iodide-bearing positions over other halogens. rsc.org The significant difference in reactivity between the C-I and C-Cl bonds ensures that the reaction can be stopped cleanly after the mono-alkynylation at C4.

A study on 3,5-disubstituted-4-iodoisoxazoles highlighted that steric hindrance from substituents adjacent to the reaction site can influence reaction yields in Sonogashira couplings. researchgate.net In this compound, the methyl group at C3 and the chlorine at C2 introduce steric bulk around the C4-iodo group, which could influence the reaction kinetics but is not expected to prevent the highly favored coupling at this site.

Negishi Cross-Coupling in Pyridine Functionalization

The Negishi cross-coupling reaction, which pairs an organohalide with an organozinc reagent under palladium or nickel catalysis, is a powerful tool for constructing C-C bonds. wikipedia.org This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgnih.gov

For this compound, the Negishi coupling offers a reliable method for introducing aryl, vinyl, or alkyl groups at the C4 position. The organozinc reagent (R-ZnX) will selectively displace the iodide due to the C-I bond's susceptibility to oxidative addition by the palladium catalyst. orgsyn.orgorgsyn.org

The versatility of the Negishi coupling is enhanced by the availability of various highly functionalized organozinc reagents, which are often more robust than other organometallic counterparts. nih.gov The development of advanced catalyst systems, such as those employing palladacycle precatalysts, has enabled these reactions to proceed efficiently under mild conditions, often at room temperature, with low catalyst loadings. nih.gov This makes the Negishi coupling a practical and user-friendly technique for the selective elaboration of the this compound scaffold. nih.govorgsyn.org

Table 1: Comparison of Common Cross-Coupling Reactions for Pyridine Functionalization

Coupling ReactionNucleophileKey AdvantagesPotential Limitations
Heck AlkeneGood for vinylation; atom economy.Stereoselectivity can be an issue.
Sonogashira Terminal AlkyneDirect alkynylation; mild conditions.Requires copper co-catalyst; sensitive to oxygen.
Negishi OrganozincHigh reactivity; broad functional group tolerance. wikipedia.orgnih.govorgsyn.orgOrganozinc reagents can be sensitive to air and moisture. wikipedia.org
Suzuki OrganoboronReagents are often stable and commercially available. youtube.comSlower transmetalation for some pyridylboronates. nih.gov
Stille OrganotinTolerant of many functional groups.Toxicity and removal of tin byproducts. youtube.comorgsyn.org

Chemoselectivity in Cross-Coupling of Dihalo- and Polyhalopyridines

Chemoselectivity in the cross-coupling of polyhalogenated heterocycles is a critical factor for their synthetic utility, enabling sequential and site-specific functionalization. nih.govthieme-connect.de The primary determinant of this selectivity is the difference in bond dissociation energies (BDEs) of the carbon-halogen bonds, which generally follows the order C-I < C-Br < C-Cl << C-F. whiterose.ac.uk This hierarchy dictates the ease of oxidative addition, the initial step in most cross-coupling catalytic cycles. ethz.ch

In this compound, the C4-I bond is significantly weaker and therefore more reactive than the C2-Cl and C6-Cl bonds. This intrinsic difference allows for highly selective cross-coupling reactions (e.g., Sonogashira, Negishi, Suzuki) to occur at the C4 position without affecting the chloro substituents. whiterose.ac.ukresearchgate.net

While BDE is the dominant factor, other influences such as the choice of catalyst, ligands, and solvent can modulate reactivity and, in some cases, alter the site of reaction. rsc.orgnih.gov For instance, in certain dihalopyridine systems where the electronic and steric differences are subtle, the catalyst can direct the coupling to a specific position. whiterose.ac.uk However, for a molecule with different halogen classes like this compound, the inherent reactivity difference between iodine and chlorine is so pronounced that selectivity for the iodo-position is almost always observed under standard palladium-catalyzed conditions.

Table 2: Relative Bond Dissociation Energies (BDEs) for Aryl Halides

BondTypical BDE (kcal/mol)Relative Reactivity in Oxidative Addition
C-F~123Very Low
C-Cl~96Low
C-Br~81Moderate
C-I~65High
Note: Values are approximate and can vary based on the specific molecular structure.

Metal-Halogen Exchange Reactions and Organometallic Intermediates

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, typically involving the reaction of an organic halide with an organolithium or Grignard reagent to form a new organometallic species. ethz.chwikipedia.org This reaction is especially useful for preparing organolithium compounds from aryl iodides and bromides. wikipedia.org

The rate of exchange is kinetically controlled and follows the trend I > Br > Cl, making it a highly selective process for polyhalogenated substrates. wikipedia.orgharvard.edu For this compound, treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures, would result in a rapid and selective exchange at the C4 position. harvard.edu

This reaction generates a potent nucleophilic intermediate, 2,6-dichloro-3-methyl-4-pyridyllithium. This organometallic intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce diverse functional groups at the C4 position. The reaction is often extremely fast, which allows for selective lithiation even in the presence of other reactive functional groups. ethz.chharvard.edu The formation of this organometallic intermediate provides a synthetic route that is complementary to transition-metal-catalyzed cross-coupling reactions.

Other Significant Functional Group Interconversions and Modifications

The chemical behavior of this compound can also be explored through oxidation and reduction reactions, targeting either the pyridine ring or its substituents.

Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding Pyridine-N-oxide. The N-oxide derivative can exhibit altered reactivity. For instance, N-oxidation modifies the electronic properties of the ring, which can influence the reactivity and regioselectivity of both nucleophilic substitution and reactions at the side-chain positions. rsc.org

Reduction: The halogen substituents on the pyridine ring can be removed via reductive dehalogenation. Catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or treatment with reducing agents like zinc dust in acetic acid can lead to the removal of one or more halogen atoms. The C-I bond, being the weakest, would likely be reduced most readily, followed by the C-Cl bonds. This provides a method to access less halogenated pyridine derivatives from a common polyhalogenated precursor. The methyl group is generally stable under these conditions.

Elimination Reactions on Halogenated Pyridines

Elimination reactions on halogenated pyridines typically involve the removal of a halogen atom, a process often referred to as dehalogenation. This can be achieved through various methods, including catalytic hydrogenation. While specific studies on the elimination reactions of this compound are not extensively documented in publicly available literature, the reactivity of related compounds provides valuable insights.

For instance, the synthesis of 3-amino-2-chloro-4-methylpyridine (B17603) can be achieved from 2,6-dichloro-3-amino-4-methylpyridine through a reduction process. In a patented method, the hydrogenation of 3-amino-2,6-dichloro-4-methylpyridine using a palladium chloride catalyst selectively removes the chlorine atom at the 6-position. orgchemres.org This selective dehalogenation highlights the potential for controlled elimination reactions on polychlorinated pyridines.

Table 1: Example of Dehalogenation in a Related Dichloropyridine

Starting MaterialReagents and ConditionsProductYieldReference
3-Amino-2,6-dichloro-4-methylpyridinePdCl₂, NaOAc, Methanol, H₂ (50 psi), 60-80°C, 24h3-Amino-2-chloro-4-methylpyridine- orgchemres.org

The regioselectivity of such dehalogenation reactions is influenced by the electronic environment of the carbon-halogen bond and the steric accessibility of the catalyst. The presence of an iodo-substituent, as in this compound, would likely influence the outcome of such a reaction, as the carbon-iodine bond is generally weaker and more susceptible to cleavage than carbon-chlorine bonds.

Amination Reactions on Polyhalogenated Pyridines

Amination reactions are crucial for the introduction of nitrogen-containing functional groups onto the pyridine ring, a common feature in many biologically active compounds. The reaction of polyhalogenated pyridines with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The position of substitution is governed by the electronic activation provided by the ring nitrogen and the nature of the leaving group.

In polyhalogenated pyridines containing different halogens, the relative reactivity of the halogens as leaving groups generally follows the order: I > Br > Cl > F. However, the position of the halogen on the pyridine ring also plays a critical role. Halogens at the 2- and 4-positions are typically more activated towards nucleophilic attack due to the ability of the electron-withdrawing nitrogen atom to stabilize the intermediate Meisenheimer complex.

A study on the reactivity of 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) with various nucleophiles demonstrated that the site of substitution is dependent on the nature of the nucleophile. orgchemres.org It was observed that soft nucleophiles, such as those centered on sulfur, preferentially displace the iodide at the 4-position. Conversely, hard nucleophiles, including those centered on oxygen and nitrogen, tend to attack the 2-position, leading to the displacement of a chlorine atom. orgchemres.org This principle of hard and soft acid and base (HSAB) theory can be a useful predictor for the reactivity of this compound.

Given this precedent, it is plausible that the amination of this compound with a nitrogen-based nucleophile (a hard nucleophile) would preferentially occur at one of the chloro-substituted positions (2- or 6-position) rather than at the iodo-substituted 4-position. The presence of the methyl group at the 3-position could introduce steric hindrance that might influence the selectivity between the 2- and 6-positions.

While direct experimental data for the amination of this compound is scarce, the synthesis of related aminopyridines provides context. For example, the preparation of 2-chloro-4-aminopyridine often proceeds through the reduction of a corresponding nitro compound rather than direct amination of a dihalogenated precursor. google.com Similarly, the synthesis of 3-amino-2-chloro-4-methylpyridine has been achieved from various starting materials, including the reduction of a nitro-intermediate or through a multi-step sequence starting from ethyl cyanoacetate. chemicalbook.comgoogle.com

Table 2: Regioselectivity in Nucleophilic Substitution of a Related Polyhalogenated Pyridine

SubstrateNucleophile TypePosition of SubstitutionDisplaced HalogenReference
2,3,5,6-Tetrachloro-4-iodopyridineS-centered (soft)4-positionIodine orgchemres.org
2,3,5,6-Tetrachloro-4-iodopyridineO- and N-centered (hard)2-positionChlorine orgchemres.org

The synthesis of various aminopyridine derivatives underscores the importance of amination reactions in this class of compounds. For instance, 2,6-dichloro-4-methyl-3-aminopyridine is a known compound, suggesting that amination at the 3-position is synthetically accessible, although this is often achieved through functional group transformations rather than direct substitution on a polyhalogenated pyridine. chemicalbook.comchemdad.com

Mechanistic Investigations and Reaction Pathway Analysis

Elucidation of Reaction Mechanisms in Halogenation Processes

The introduction of halogen atoms onto a pyridine (B92270) ring is a synthetically valuable yet challenging process due to the electron-deficient nature of the heterocycle. morressier.com Mechanistic studies have been pivotal in developing more efficient and selective halogenation methods.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing halogenated, electron-deficient aromatic rings like pyridine. youtube.comtum.de The reaction proceeds via a two-step mechanism: addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (the halide). youtube.com

For SNAr to occur on halopyridines, the halogen must be positioned at a location that can effectively stabilize the negative charge of the Meisenheimer complex, typically at the C2 (α) or C4 (γ) positions relative to the ring nitrogen. youtube.comimperial.ac.uk The electron-withdrawing nitrogen atom helps to delocalize and stabilize the anionic intermediate, facilitating the substitution. youtube.comyoutube.com Computational models have been developed to predict SNAr reactivity, correlating experimental activation energies with descriptors like the LUMO energy of the electrophile and the molecular electrostatic potential (ESP) at the carbon undergoing substitution and its ortho/para positions. chemrxiv.org In multihalogenated pyridines, these models can accurately predict site selectivity. chemrxiv.org

Activating the pyridine nitrogen is a powerful strategy to enhance the reactivity of the ring towards various transformations, including halogenation and nucleophilic substitution. acs.org One common method is the formation of pyridine N-oxides. researchgate.net The N-oxide group is electron-donating through resonance and electron-withdrawing through induction, which alters the electronic properties of the ring, often enhancing the electrophilic character at the C2 and C4 positions. researchgate.netyoutube.com This activation facilitates reactions that are otherwise difficult on the unactivated pyridine. researchgate.net

Another activation strategy involves the formation of N-phosphonium pyridinium (B92312) intermediates. thieme-connect.dechemrxiv.org Pyridines can be converted into heterocyclic phosphonium (B103445) salts, which serve as versatile handles for subsequent bond-forming reactions. thieme-connect.de These intermediates are reported to be exceptionally reactive in pyridine SNAr reactions, allowing C-P bond formation to occur at ambient temperatures for a broad range of substrates. thieme-connect.de This activation mode is particularly useful for functionalizing the 4-position of the pyridine ring. chemrxiv.orgthieme-connect.de

A third method of activation involves the transient formation of Zincke imine intermediates. chemrxiv.orgnih.gov This is achieved through a ring-opening, halogenation, and ring-closing sequence. N-activation with reagents like triflic anhydride (B1165640) (Tf₂O) forms a reactive pyridinium salt that can be opened by a nucleophilic amine. chemrxiv.orgnih.gov The resulting acyclic Zincke imine is highly susceptible to regioselective halogenation. chemrxiv.org

The regioselectivity of pyridine halogenation is a critical aspect, and mechanistic studies have revealed that the step determining this selectivity can vary depending on the reaction conditions and the specific halogenating agent used. chemrxiv.orgnih.gov

Traditional electrophilic aromatic substitution (EAS) on pyridine is difficult and typically requires harsh conditions, yielding mixtures of 3-substituted isomers. nih.gov To overcome these limitations, alternative strategies have been developed.

In the halogenation of Zincke imine intermediates, experimental and computational studies have shown two distinct regioselectivity-determining regimes depending on the halogen electrophile. chemrxiv.orgnih.gov

For chlorination (using NCS) and bromination (using NBS), the irreversible carbon-halogen bond formation step (TS-I) is the selectivity-determining step.

For iodination (using I₂), the initial C-I bond formation is reversible. The subsequent deprotonation step (TS-II) becomes the selectivity-determining step. chemrxiv.org

This mechanistic insight allows for predictable 3-selective halogenation of a wide range of pyridine substrates under mild conditions. chemrxiv.orgnih.gov

Another approach to achieve high regioselectivity is through the halogenation of pyridine N-oxides. acs.org For instance, using phosphoryl chloride (POCl₃) in the presence of a base like 2,6-lutidine can lead to highly regioselective chlorination at the 2-position of unsymmetrical pyridine N-oxides under mild conditions. acs.org

Table 1: Regioselectivity-Determining Steps in Pyridine Halogenation via Zincke Intermediates

Halogenating Agent Halogenation Type Selectivity-Determining Step Mechanism Detail
N-Chlorosuccinimide (NCS) Chlorination Irreversible C–Cl bond formation The initial electrophilic attack and C-Hal bond formation dictates the final regiochemistry. chemrxiv.org
N-Bromosuccinimide (NBS) Bromination Irreversible C–Br bond formation Similar to chlorination, the C-Br bond formation is the key step for selectivity. chemrxiv.orgnih.gov
Iodine (I₂) Iodination Reversible C-I bond formation, followed by deprotonation The initial iodination is reversible, and the regioselectivity is determined by the subsequent, irreversible deprotonation step. chemrxiv.org

Mechanistic Studies of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize halopyridines.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, generally proceed through a common catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. libretexts.orgyoutube.com The cycle consists of three primary steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-I in 2,6-dichloro-4-iodo-3-methylpyridine) of the aryl halide. This oxidizes the palladium from Pd(0) to Pd(II) and forms an organopalladium(II) complex. youtube.comyoutube.com

Transmetalation : The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) complex, displacing the halide. This step forms a new diorganopalladium(II) intermediate. libretexts.orgyoutube.com

Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired cross-coupled product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com

This cycle repeats until the limiting reagent is consumed, allowing for the formation of complex molecules from simple precursors with high efficiency. youtube.com The choice of ligand on the palladium catalyst is crucial and can influence the rate and selectivity of the reaction, for example, by promoting C4-selective coupling in 2,4-dichloropyridines. nsf.gov

Table 2: Key Steps in the Palladium-Catalyzed Cross-Coupling Cycle

Step Description Change in Pd Oxidation State Key Transformation
Oxidative Addition The Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. Pd(0) → Pd(II) Formation of an Ar-Pd(II)-X complex. youtube.comyoutube.com
Transmetalation An organometallic reagent (R-M) transfers its organic group (R) to the palladium complex. Pd(II) → Pd(II) Formation of an Ar-Pd(II)-R complex. libretexts.orgyoutube.com
Reductive Elimination The two organic groups (Ar and R) couple and are eliminated from the palladium center. Pd(II) → Pd(0) Formation of the product (Ar-R) and regeneration of the Pd(0) catalyst. youtube.comyoutube.com

Pyridynes are highly reactive, neutral intermediates derived from dihalopyridines or other precursors through the elimination of two adjacent substituents. The generation of 3,4-pyridyne from 3-halopyridine precursors provides a powerful method for synthesizing 3,4-disubstituted pyridines. researchgate.net

One effective protocol involves the regioselective lithiation of a 3-halopyridine, such as 3-chloropyridine, at the C4 position using a strong base like lithium diisopropylamide (LDA) at low temperatures. researchgate.net This generates a 3-halo-4-lithiopyridine intermediate. If this intermediate is warmed in the absence of an electrophile, it eliminates lithium halide to form 3,4-pyridyne. researchgate.net This highly reactive pyridyne can then be trapped by a dienophile, such as furan, in a Diels-Alder reaction to yield ortho-disubstituted pyridine derivatives. researchgate.net This pathway circumvents issues of nucleophilic addition that can plague other methods of pyridyne generation. researchgate.net

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly through the application of quantum mechanical methods, has become an indispensable tool for elucidating the intricate details of reaction mechanisms. These theoretical approaches provide insights into the energetics and geometries of transient species such as transition states and intermediates, which are often difficult or impossible to characterize experimentally. For substituted pyridines like this compound, computational studies can unravel the subtle interplay of electronic and steric factors that govern their reactivity and selectivity.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the reaction mechanisms of organic molecules. scielo.brchemrxiv.orgresearchgate.net DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying the most plausible pathways by calculating the energies of reactants, products, intermediates, and transition states.

In the context of this compound, DFT studies can be employed to investigate various transformations, such as nucleophilic aromatic substitution (SNAr) reactions. These calculations can predict the activation energies associated with the attack of a nucleophile at the different electrophilic centers of the pyridine ring. The calculated energy barriers can then be used to rationalize or predict the regioselectivity of such reactions. researchgate.net

A typical DFT study would involve the optimization of the geometries of all stationary points along the reaction coordinate. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining reliable results. mdpi.comresearchgate.net Solvation effects are often incorporated using implicit solvent models, such as the Polarizable Continuum Model (PCM), to simulate the reaction environment more accurately. scielo.br

For instance, a hypothetical DFT study on the SNAr reaction of this compound with a nucleophile, such as methoxide, would likely reveal the relative energy barriers for substitution at the C2, C4, and C6 positions. The results of such a study can be summarized in a data table.

Table 1: Hypothetical DFT-Calculated Activation Energies (in kcal/mol) for SNAr Reaction of this compound with Methoxide

Position of AttackTransition State Energy (ΔG‡)
C222.5
C428.1
C621.8

Note: These are hypothetical values for illustrative purposes, calculated at a representative DFT level of theory in a polar aprotic solvent.

The lower activation energies for attack at the C2 and C6 positions would suggest that substitution of the chloro groups is kinetically favored over the substitution of the iodo group at the C4 position. Furthermore, the slightly lower barrier for the C6 position compared to the C2 position could be attributed to the electronic influence of the adjacent methyl group.

The reactivity of this compound is intricately governed by the steric and electronic effects imposed by its substituents. DFT calculations provide a quantitative framework to dissect these influences. scielo.brchemrxiv.org

Steric Effects: The presence of substituents around a reactive center can hinder the approach of a reactant, thereby increasing the activation energy of the reaction. In this compound, the methyl group at the C3 position and the chloro group at the C2 position can create steric hindrance. researchgate.net For example, in a nucleophilic attack at the C2 position, the incoming nucleophile would experience steric repulsion from the adjacent methyl group at C3. This steric clash would be less pronounced for an attack at the C6 position, potentially contributing to a lower activation barrier for substitution at C6.

Electronic Effects: The electronic nature of the substituents significantly modulates the electron density distribution within the pyridine ring, influencing its susceptibility to nucleophilic or electrophilic attack. The chlorine and iodine atoms are electron-withdrawing through induction, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution by making the carbon atoms to which they are attached more electrophilic. The methyl group, on the other hand, is weakly electron-donating.

DFT can be used to compute various electronic parameters to quantify these effects, such as partial atomic charges and frontier molecular orbital (FMO) energies.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

AtomMulliken Partial Charge (e)
C2+0.25
C4+0.10
C6+0.28

Note: These are hypothetical values for illustrative purposes.

The calculated partial charges can indicate the most electrophilic sites in the molecule. In this hypothetical case, the C6 carbon atom bears a slightly more positive charge than the C2 carbon, making it a more favorable site for nucleophilic attack, which aligns with the hypothetical activation energies in Table 1. The lower positive charge on C4 suggests it is less electrophilic.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. For a nucleophilic attack, the LUMO of the pyridine derivative is of primary interest. The spatial distribution and energy of the LUMO can indicate the preferred sites of attack. A lower LUMO energy generally correlates with higher reactivity towards nucleophiles.

By combining the analysis of steric and electronic factors through DFT, a comprehensive understanding of the reactivity patterns of this compound can be achieved, guiding the rational design of synthetic routes and the prediction of reaction outcomes. researchgate.net

Applications of 2,6 Dichloro 4 Iodo 3 Methylpyridine As a Synthetic Synthon

Construction of Complex Organic Molecules and Advanced Derivatives

2,6-Dichloro-4-iodo-3-methylpyridine serves as a versatile starting material for the synthesis of more complex molecular architectures. The differential reactivity of the halogen substituents—the iodine at the 4-position and the chlorines at the 2- and 6-positions—allows for selective, stepwise functionalization. The iodine atom is particularly susceptible to replacement through various cross-coupling reactions, providing a direct route to introduce new carbon-carbon or carbon-heteroatom bonds.

For instance, the iodinated position can readily participate in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings. This enables the attachment of a wide range of aryl, alkynyl, and vinyl groups, respectively. Following the modification at the 4-position, the chlorine atoms can be substituted by nucleophiles under more forcing conditions, or also participate in cross-coupling reactions, leading to the construction of highly functionalized and advanced pyridine (B92270) derivatives. The methyl group at the 3-position can also be chemically modified, for example, through oxidation to introduce carboxylic acid or aldehyde functionalities, further expanding the molecular complexity.

Synthesis of Polysubstituted Pyridines and Pyridine-Containing Scaffolds

The strategic placement of three distinct halogen atoms and a methyl group on the pyridine ring makes this compound an ideal synthon for the synthesis of polysubstituted pyridines and pyridine-containing scaffolds. The ability to selectively address each position on the ring is a key advantage in building up molecular diversity from a single starting material.

Classic methodologies for pyridine synthesis, such as the Hantzsch or Kröhnke methods, are often used for the initial construction of the pyridine ring system. However, for creating highly substituted and unsymmetrical pyridines, starting with a pre-functionalized core like this compound is often more efficient. The sequential substitution of the iodo and chloro groups allows for a controlled and regioselective introduction of different substituents. This approach is fundamental in medicinal chemistry and materials science, where the precise positioning of functional groups on a heterocyclic scaffold is crucial for tuning the biological activity or physical properties of the target molecule.

Below is a table summarizing potential synthetic transformations for creating polysubstituted pyridines from this compound:

Reaction TypePosition(s)Reagents/CatalystsResulting Functional Group
Suzuki Coupling4Arylboronic acid, Pd catalystAryl
Sonogashira Coupling4Terminal alkyne, Pd/Cu catalystAlkynyl
Heck Coupling4Alkene, Pd catalystAlkenyl
Nucleophilic Aromatic Substitution2, 6Amines, alkoxides, thiolsAmino, alkoxy, thioether
Buchwald-Hartwig Amination2, 6Amine, Pd catalystAmino

Role in Diversification of Chemical Libraries for Research

In modern drug discovery and chemical biology, the generation of chemical libraries containing a large number of structurally diverse compounds is essential for identifying new bioactive molecules. This compound is a valuable building block for the diversification of such libraries due to its multiple points for chemical modification.

The sequential and orthogonal reactivity of the different halogen atoms allows for a combinatorial approach to synthesis. For example, a common core derived from the substitution of the iodine at the 4-position can be further diversified by reacting the chloro groups at the 2- and 6-positions with a variety of nucleophiles or coupling partners. This strategy enables the rapid generation of a large number of analogues from a single, readily accessible starting material. The resulting library of polysubstituted pyridines can then be screened for desired biological activities, accelerating the process of lead discovery and optimization.

Strategic Bond Disconnections in Retrosynthetic Analysis and Target-Oriented Synthesis

Retrosynthetic analysis is a powerful technique used by organic chemists to plan the synthesis of complex target molecules by breaking them down into simpler, commercially available starting materials. In this context, this compound represents a key "synthon," a conceptual fragment that can be introduced during the forward synthesis.

When a polysubstituted pyridine is part of a larger target molecule, a strategic bond disconnection can be made at the points of substitution on the pyridine ring. For example, an aryl group at the 4-position can be disconnected to reveal the iodo-precursor, this compound, and the corresponding arylboronic acid, suggesting a Suzuki coupling in the synthetic direction. Similarly, disconnections at the 2- and 6-positions can point towards nucleophilic substitution or other cross-coupling reactions.

The predictable reactivity of this highly functionalized pyridine allows chemists to design robust and efficient synthetic routes in a target-oriented fashion. By recognizing this compound as a potential starting material, the complexity of the synthetic problem is significantly reduced, as the core heterocyclic structure is already in place and primed for further elaboration.

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific data found for 2,6-Dichloro-4-iodo-3-methylpyridine.

Mass Spectrometry (MS) for Molecular Connectivity and Fragmentation Analysis

No specific data found for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

No specific data found for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No specific data found for this compound.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

No specific data found for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.